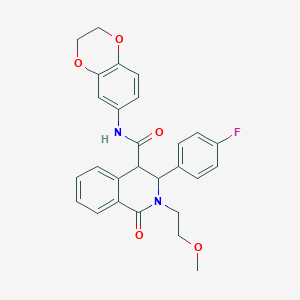

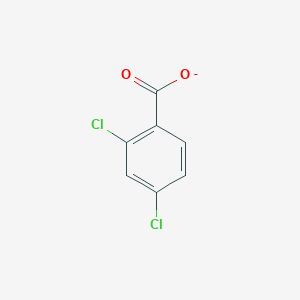

2,4-Dichlorobenzoate

Vue d'ensemble

Description

2,4-dichlorobenzoate is a chlorobenzoate obtained by deprotonation of the carboxy group of 2,4-dichlorobenzoic acid. It has a role as a bacterial metabolite. It derives from a benzoate. It is a conjugate base of a 2,4-dichlorobenzoic acid.

Applications De Recherche Scientifique

Purification and Synthesis

A practical method for purifying 2,4-dichlorobenzoic acid has been developed, utilizing α-methylbenzylamine salt to reduce positional isomer impurities, making it applicable to several benzoic acids (Ley & Yates, 2008). Additionally, synthesis methods for 2,4-dichlorobenzoic acid have been improved, such as air oxidation of 2,4-dichlorotoluene in the presence of Co-Mn salts complex catalyst without solvent, offering environmental protection benefits (You-zu, 2001), and through hydrolysis of 2,4-dichlorobenzonitrile obtained by ammoxidation of 2,4-dichlorotoluene (Sun Xu, 2001).

Environmental and Health Monitoring

Research on 2,4-dichlorobenzoic acid also includes studying its environmental impact and monitoring its presence in human systems. For instance, bis(2,4-dichlorobenzoyl)peroxide decomposes into 2,4-dichlorobenzoic acid among other products during silicone rubber production. The internal exposure of employees to these decomposition products was investigated by human biomonitoring, revealing a considerable uptake in workers (Schettgen et al., 2022).

Co-Metabolism in Bacterial Cultures

The co-metabolism of chlorobenzoates, including 2,4-dichlorobenzoate, has been explored in bacterial cultures, shedding light on the degradation process and potential environmental applications. A specific 2-chlorobenzoate-degrading mixed culture was found to completely oxidize 2,5-dichlorobenzoate through intermediate formation, indicating a potential for removal of chlorobenzoates from the environment (Baggi et al., 2008).

Pharmaceutical Applications

2,4-Dichlorobenzoic acid has also been a subject of interest in pharmaceutical research. For instance, an experimental technology for the commercial synthesis of potassium 2,4-dichlorobenzoate, a parent substance for the new drug analben known for its analgesic, anti-inflammatory, antipyretic, and hepatoprotector properties, was developed (Levitin & Oridoroga, 2003).

Material Science and Chemistry

In the realm of material science and chemistry, the synthesis, characterization, and thermal decomposition kinetics of complexes involving 2,4-dichlorobenzoate have been studied. For example, the complex of [Sm(2,4-DClBA)3(bipy)]2 was synthesized, and its thermal decomposition process and kinetics were analyzed, offering insights into material behavior at high temperatures (Zhang et al., 2008).

Propriétés

IUPAC Name |

2,4-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCRIUVQKHMXSH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichlorobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

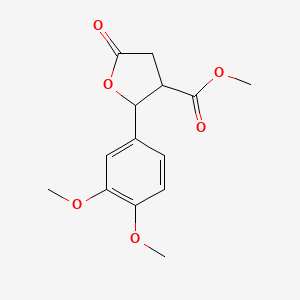

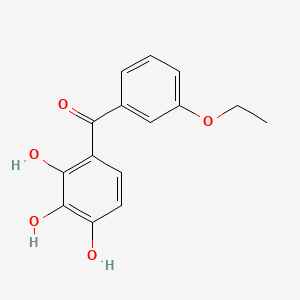

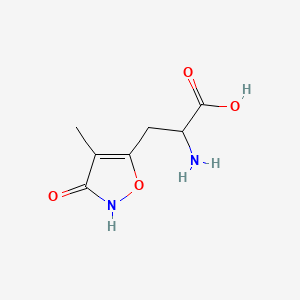

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-methoxy-1H-indol-3-yl)-2-[(4-methyl-2-thiazolyl)amino]ethanone](/img/structure/B1228440.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)

![N-(4-methyl-5-oxo-2-[1]benzopyrano[4,3-b]pyridinyl)-2-phenylacetamide](/img/structure/B1228446.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)